molecular formula C14H19N3O B8604704 2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile

Katalognummer: B8604704
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: RTAVOKBWABBHAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a significant role in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates

Wirkmechanismus

The mechanism of action of 2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile involves its binding to alpha1-adrenergic receptors. These receptors are activated by endogenous neurotransmitters such as noradrenaline and epinephrine. Upon binding, the compound can either activate or block the receptor, leading to various physiological effects. The molecular targets and pathways involved include the contraction of smooth muscles and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile is unique due to its specific structure, which allows it to interact with alpha1-adrenergic receptors with high affinity. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C14H19N3O

Molekulargewicht

245.32 g/mol

IUPAC-Name

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile

InChI

InChI=1S/C14H19N3O/c1-18-14-10-12(2-3-13(14)11-15)4-7-17-8-5-16-6-9-17/h2-3,10,16H,4-9H2,1H3

InChI-Schlüssel

RTAVOKBWABBHAD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CCN2CCNCC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.